molecular formula C5H10ClNO2S B1457815 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride CAS No. 1427388-39-3

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

Cat. No.: B1457815
CAS No.: 1427388-39-3
M. Wt: 183.66 g/mol
InChI Key: CVXAFIXMQLDOKU-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is a chemical compound with the molecular formula C5H9NO2S·HCl and a molecular weight of 183.66 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within a seven-membered ring system. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride typically involves the reaction of a suitable precursor with sulfur and nitrogen-containing reagents. One common method involves the reaction of a cyclic amine with sulfur dioxide and a halogenating agent under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-6-azaspiro[3.3]heptane 2,2-dione hydrochloride
  • 6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide

Uniqueness

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-9(8)3-5(4-9)1-6-2-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXAFIXMQLDOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427388-39-3
Record name 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
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2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Reactant of Route 3
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Reactant of Route 4
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Reactant of Route 5
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
Reactant of Route 6
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride

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